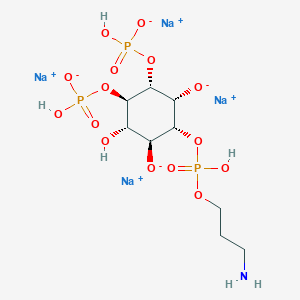
(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H10N2O2S . It is a derivative of benzimidazole, which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” has been studied using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
The compound and its derivatives are subjects of synthetic chemistry research, focusing on the development of novel synthetic pathways and chemical characterizations. For instance, studies have explored the synthesis of related compounds through reactions involving thiourea, iodine, and halogen-substituted alkanoic acids, aiming to produce a variety of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and material science (Rudyakova, Mirskova, & Levkovskaya, 2008).
Coordination Chemistry and Material Science
Research has also focused on the compound's role in the synthesis of coordination polymers, demonstrating its utility in creating materials with specific adsorption properties. For example, a nickel coordination polymer based on a derivative of the compound showed selective removal of methyl orange from solutions, highlighting its potential in environmental cleanup and filtration technologies (Yin et al., 2018).
Fluorescence Applications and Luminescence Studies
The compound has been utilized in developing fluorescence-based applications. Research into rhenium tricarbonyl core complexes incorporating benzimidazole and other heterocyclic derivatives of the compound has revealed their potential in luminescence studies, offering insights into the design of fluorescent probes and sensors (Wei, Babich, Ouellette, & Zubieta, 2006).
Antimicrobial and Biological Activity
Further, the compound and its derivatives have been studied for their antimicrobial properties. Synthesis and evaluation of benzimidazole acetic acid derivatives, including modifications with triazolone, have shown promising antimicrobial and antitubercular activities, suggesting their potential in developing new therapeutic agents (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Novel Drug Discovery and Antitrichinellosis Activity
Explorations into the tautomerism and isomerism of benzimidazole derivatives, including those related to the compound, have contributed to understanding their structural properties and biological activities, particularly in the context of antitrichinellosis active compounds. This research aids in the drug discovery process, highlighting the compound's significance in medicinal chemistry (Anichina, Mavrova, Yancheva, Tsenov, & Dimitrov, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMIGLPXWPOCTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355307 |
Source


|
| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
159222-24-9 |
Source


|
| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)


